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Compound of Interest

Compound Name: Dammarenolic acid

Cat. No.: B1260506

An In-depth Technical Guide on the Core Chemical Structure and Properties of Dammarenolic
Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenolic acid is a tetracyclic triterpenoid belonging to the 3,4-seco-dammarane class. It
is a naturally occurring compound predominantly isolated from dammar resin, which is obtained
from trees of the Dipterocarpaceae and Meliaceae families, such as Aglaia sp. and
Dipterocarpus alatus. As a bioactive secondary metabolite, Dammarenolic acid has garnered
significant interest within the scientific community for its diverse pharmacological activities.
These activities include potent antiviral, anticancer, and antidiabetic properties, making it a
promising lead compound for drug discovery and development. This guide provides a
comprehensive overview of its chemical structure, physicochemical and spectroscopic
properties, biological activities, and key experimental methodologies.

Chemical Structure and Physicochemical Properties

Dammarenolic acid is characterized by a seco-A-ring, which means the A-ring of the typical
dammarane skeleton is cleaved. Its structure features a carboxylic acid group, a tertiary
hydroxyl group, and two carbon-carbon double bonds.
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IUPAC Name: 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-
yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-
6-yl]propanoic acid[1].

The key physicochemical properties of Dammarenolic acid are summarized in the table below
for easy reference.

Table 1: Physicochemical Properties of Dammarenolic Acid

Property Value Source
Molecular Formula C30Hs003 [1]
Molecular Weight 458.7 g/mol [1]
Exact Mass 458.37599545 Da [1]

Canonical SMILES

CC(=CCC--INVALID-LINK--
([C@H]ICC[C@@]2([C@@H]
1CC[C@H]3[C@]2(CC--
INVALID-LINK--
C(=C)C)C)C)0)C

[1]

SITSHIMXTJRDSK-
InChl Key [1]
HPNZNPLMSA-N
XLogP3 8.6 [1]
Topological Polar Surface Area  57.5 A2 [1]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

| Rotatable Bonds| 8 | |

Spectroscopic Data

The structural elucidation of Dammarenolic acid relies on various spectroscopic techniques.
The following table summarizes key spectral data.
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Table 2: Summary of Spectroscopic Data for Dammarenolic Acid

Technique

Mass Spectrometry (MS)

Data

EI-MS (70 eV) m/z: 454, 385, 109 (100%)[2]
APCI-MS m/z: 441 (100%), 205, 191[2]

Infrared (IR) Spectroscopy

Expected Characteristic Absorptions: « ~3400
cm~1 (broad): O-H stretch (hydroxyl) « ~3300-
2500 cm~1 (broad): O-H stretch (carboxylic acid)
* ~2925 & 2860 cm~1; C-H stretch (aliphatic) *
~1710 cm~t; C=0 stretch (carboxylic acid)[3] ¢
~1645 cm~1; C=C stretch (alkene) » ~1457 &
1380 cm~1: C-H bend (methyl/methylene)[3]

1H-NMR Spectroscopy

Expected Chemical Shifts (ppm): ¢ ~5.1: Olefinic
proton (-CH=C(CHs)2) « ~4.7: Olefinic protons
(=CHz) » ~2.3: Methylene protons adjacent to
carboxyl (-CH2-COOH) « ~1.7: Methyl protons
on double bond (=C-CHs) « ~0.8-1.2: Methyl

protons (singlets)

| 3C-NMR Spectroscopy | Expected Chemical Shifts (ppm): ¢ ~180: Carbonyl carbon (-COOH)
¢ ~140-150: Quaternary olefinic carbons (>C=) » ~110-125: Olefinic carbons (-CH=, =CH2)
~70-75: Carbon bearing hydroxyl (-C-OH) * ~15-60: Aliphatic carbons (CH, CHz, CHs, C) |

Note: Detailed, fully assigned *H and 3C NMR data for Dammarenolic acid are not readily

available in the cited literature. The expected chemical shifts are inferred from general

knowledge of triterpenoid spectra and data from structurally similar compounds.

Biological Activities and Signaling Pathways

Dammarenolic acid exhibits a range of biological activities that are of significant interest in

pharmacology and drug development.

Table 3: Summary of Reported Biological Activities of Dammarenolic Acid
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Key Quantitative

Activity Target/Model Source
Data
Antiviral HIV-1 ICs0 = 0.48 pg/mL [4]
Simian
Immunodeficiency Potent Inhibition [4]
Virus (SIV)

Murine Leukemic

. Potent Inhibition [4]
Virus (MuLV)

) ] Significant reduction
Herpes Simplex Virus

in viral cytopathic
(HSV-1, HSV-2)

effect at 1-10 pg/mL

] HeLa (Cervical Induces cell cycle
Anticancer [4]
Cancer) Cells arrest
Various Human Cytotoxic effects
Cancer Cell Lines observed

| Antidiabetic | a-glucosidase | ICso = 4.0 uM | |

Mechanism of Action: Cell Cycle Arrest

One of the key anticancer mechanisms of Dammarenolic acid is its ability to interfere with the
cell cycle. Studies have shown that it arrests HelLa cervical cancer cells in the S and G2/M
phases of the cell cycle[4]. The cell cycle is a tightly regulated process controlled by complexes
of cyclins and cyclin-dependent kinases (CDKs). Progression through the S phase (DNA
synthesis) and G2/M phase (mitosis) is driven by specific cyclin-CDK pairs, such as Cyclin A-
CDK2 and Cyclin B-CDKZ1. By inhibiting the processes governed by these complexes,
Dammarenolic acid prevents cancer cells from proliferating.
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Dammarenolic acid induces S and G2/M phase cell cycle arrest.

Experimental Protocols
Protocol 1: Isolation and Purification of Dammarenolic
Acid from Dammar Resin

This protocol provides a representative method for the isolation and purification of
Dammarenolic acid from its natural source, such as commercial dammar resin.

1. Materials and Reagents:
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Commercial Dammar Resin
Solvents: Dichloromethane (DCM), Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOACc)
Silica gel (60-120 mesh) for column chromatography
Pre-coated silica gel 60 F2s4 plates for Thin Layer Chromatography (TLC)
Ceric sulfate or Liebermann-Burchard reagent for visualization
Rotary evaporator
Glass column for chromatography
. Extraction Procedure:
Grind the raw dammar resin (e.g., 100 g) into a fine powder.

Suspend the powdered resin in Dichloromethane (DCM) (e.g., 500 mL) and stir at room
temperature for 24 hours to dissolve the soluble components.

Filter the solution to remove any insoluble material.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude
DCM extract.

. Chromatographic Separation:
Prepare a silica gel slurry in n-Hexane and pack it into a glass column.

Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small
amount of silica gel.

Carefully load the dried, adsorbed sample onto the top of the packed column.

Elute the column with a solvent gradient system, starting with 100% n-Hexane and gradually
increasing the polarity by adding Ethyl Acetate (EtOAc). For example:

o n-Hexane (100%)
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o n-Hexane:EtOAc (98:2, 95:5, 90:10, 80:20, 50:50 v/v)
o EtOAc (100%)

o EtOAc:MeOH (95:5 v/iv)

e Collect fractions of a fixed volume (e.g., 20 mL).

e Monitor the fractions using TLC. Spot each fraction on a TLC plate and develop itin a
suitable mobile phase (e.g., n-Hexane:EtOAc 8:2).

 Visualize the spots under UV light and/or by staining with ceric sulfate or Liebermann-
Burchard reagent.

o Combine fractions that show a similar TLC profile and contain the target compound.
4. Purification and Characterization:

e Subject the combined fractions containing Dammarenolic acid to further purification, if
necessary, using preparative TLC or crystallization.

o Concentrate the purified fraction to yield Dammarenolic acid as a solid or semi-solid.

o Confirm the identity and purity of the isolated compound using spectroscopic methods (MS,
NMR, IR) as detailed in Section 3.0.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT
Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an
indicator of cell viability, proliferation, and cytotoxicity. This protocol is adapted for screening
compounds like Dammarenolic acid against an adherent cancer cell line (e.g., HelLa).

1. Materials and Reagents:
o Target cancer cell line (e.g., HelLa)

o Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
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Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
Dammarenolic acid stock solution (e.g., 10 mM in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well flat-bottom microtiter plates
Multichannel pipette
Microplate reader (absorbance at 570 nm)
. Experimental Workflow:

Workflow for determining cytotoxicity using the MTT assay.

. Detailed Procedure:

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density
of 5,000-10,000 cells per well in 100 pL of complete medium. Include wells for blanks
(medium only).

Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to
allow cells to attach.

Compound Treatment: Prepare serial dilutions of Dammarenolic acid in culture medium
from the stock solution. Remove the old medium from the wells and add 100 pL of the diluted
compound solutions. Include vehicle controls (medium with the same concentration of
DMSO used for the highest drug concentration) and untreated controls (medium only).

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
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o MTT Addition: After incubation, carefully remove the medium and add 100 pL of fresh serum-
free medium plus 10 pL of the 5 mg/mL MTT solution to each well.

e Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing the
mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan
crystals.

e Solubilization: Carefully aspirate the MTT solution. Add 100 pL of DMSO to each well to
dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to
ensure complete dissolution.

o Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
o Data Analysis:
o Subtract the average absorbance of the blank wells from all other readings.

o Calculate the percentage of cell viability for each concentration using the formula: %
Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

o Plot the % Viability against the log of the compound concentration and use non-linear
regression to determine the 1Cso value (the concentration that inhibits 50% of cell viability).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Chemical structure and properties of Dammarenolic
acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1260506#chemical-structure-and-properties-of-
dammarenolic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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